molecular formula C5H10N2OS B025580 Thiomorpholine-3-carboxamide CAS No. 103742-31-0

Thiomorpholine-3-carboxamide

Cat. No. B025580
M. Wt: 146.21 g/mol
InChI Key: WTBJIFNMKOKRJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiomorpholine-3-carboxamide derivatives has been explored through various methods. One approach involves the stereoselective polymer-supported synthesis of morpholine- and thiomorpholine-3-carboxylic acid derivatives, utilizing immobilized amino acid derivatives as starting materials. This method allows for the efficient and selective formation of the desired products, demonstrating the versatility of thiomorpholine-3-carboxamide in synthetic chemistry (Králová et al., 2017). Additionally, solid-phase synthesis techniques have been employed to create trisubstituted thiomorpholin-3-ones, showcasing the compound's adaptability in synthetic routes (Nefzi et al., 1998).

Molecular Structure Analysis

The molecular structure of thiomorpholine-3-carboxamide derivatives has been characterized through various analytical techniques, including crystallographic studies. For instance, structural studies of specific derivatives have provided insights into the crystal systems and intermolecular interactions within the compounds, revealing the complexity and stability of their molecular architecture (Abbasi et al., 2011).

Chemical Reactions and Properties

Thiomorpholine-3-carboxamide and its derivatives undergo a range of chemical reactions that highlight their reactivity and potential for further functionalization. Ring-opening reactions of thiomorpholine, for example, have been explored to yield products with different ligands, demonstrating the compound's versatility in organic synthesis (Hanif et al., 1999).

Physical Properties Analysis

The physical properties of thiomorpholine-3-carboxamide derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various domains. While specific studies on these properties are less common, the available data from structural analyses provide valuable insights into the compound's behavior under different conditions.

Chemical Properties Analysis

The chemical properties of thiomorpholine-3-carboxamide, including its reactivity, stability, and interaction with other molecules, are essential for understanding its potential applications. Studies have shown that thiomorpholine-3-carboxamide derivatives exhibit interesting biological activities, which can be attributed to their unique chemical properties (Lu et al., 2017).

Scientific Research Applications

COX Inhibitors

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Thiazole carboxamide derivatives have been synthesized and evaluated for their cyclooxygenase (COX) suppressant and cytotoxic properties .
  • Methods of Application : The compounds were characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis and were evaluated for their selectivity towards COX-1 and COX-2 using an in vitro COX inhibition assay kit .
  • Results : The synthesized molecules have potent inhibitory activities against COX enzymes. The percentage of inhibitory activities at 5 µM concentration against the COX2 enzyme was in the range of 53.9–81.5%, while the percentage against the COX-1 enzyme was 14.7–74.8% .

Anticancer Activity

  • Scientific Field : Oncology
  • Application Summary : A novel category of 8-methoxycoumarin-3-carboxamides was designed and synthesized to investigate their antiproliferative activity against liver cancer cells .
  • Methods of Application : The compounds were synthesized and their antiproliferative activity was assessed against HepG2 cells, a widely studied liver cancer cell line .
  • Results : Compound 5 exhibited the most potent antiproliferative activity among the screened compounds (IC50 = 0.9 µM), outperforming the anticancer drug staurosporine (IC50 = 8.4 µM), while showing minimal impact on normal cells .

properties

IUPAC Name

thiomorpholine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2OS/c6-5(8)4-3-9-2-1-7-4/h4,7H,1-3H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBJIFNMKOKRJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340880
Record name thiomorpholine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiomorpholine-3-carboxamide

CAS RN

103742-31-0
Record name thiomorpholine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 0.28 g (0.56 mmol) of 2,2-dimethyl-4-[(4-{[5-(tetrahydro-2H-pyran-2-yloxy)-2-pentynyl]oxy}phenyl)sulfonyl]-3-thiomorpholine carboxylic acid and 0.091 g (0.675 mmol) of 1-hydroxybenzotriazole in 2.5 mL of DMF was added 0.151 g (0.788 mmol) of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and stirred at room temperature for 1 h. Then 0.173 mL (2.8 mmol) of 50% aqueous hydroxylamine was added and the reaction was stirred for 18 h. The resulting mixture was diluted with ethyl acetate, washed with water, brine, dried over MgSO4, filtered and concentrated in vacuo. The residue was chromatographed on silica gel eluting with 5% methanol/dichloromethane. The product was triturated with ether to provide 0.024 g (8%) of N-hydroxy-2,2-dimethyl-4-[(4-{[5-tetrahydro-2H-pyran-2-yloxy)-2-pentynyl]oxy}phenyl)sulfonyl]-3-thiomorpholine carboxamide as a white solid.
Name
2,2-dimethyl-4-[(4-{[5-(tetrahydro-2H-pyran-2-yloxy)-2-pentynyl]oxy}phenyl)sulfonyl]-3-thiomorpholine carboxylic acid
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
0.091 g
Type
reactant
Reaction Step One
Quantity
0.151 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.173 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
Thiomorpholine-3-carboxamide

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